3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromobenzyl group at the 3-position and a chlorine atom at the 7-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone typically involves the reaction of 4-bromobenzyl chloride with 7-chloro-4(3H)-quinazolinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromobenzyl)-4(3H)-quinazolinone: Lacks the chlorine atom at the 7-position.
7-Chloro-4(3H)-quinazolinone: Lacks the bromobenzyl group.
3-Benzyl-7-chloro-4(3H)-quinazolinone: Lacks the bromine atom in the benzyl group.
Uniqueness
3-(4-Bromobenzyl)-7-chloro-4(3H)-quinazolinone is unique due to the presence of both the bromobenzyl and chlorine substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
CAS No. |
302913-21-9 |
---|---|
Molecular Formula |
C15H10BrClN2O |
Molecular Weight |
349.61 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-7-chloroquinazolin-4-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-7-12(17)5-6-13(14)15(19)20/h1-7,9H,8H2 |
InChI Key |
RTGNGDKPZVMXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.